Cas no 870063-64-2 (4-(azidomethyl)-3-chloropyridine)

4-(Azidomethyl)-3-chloropyridine is a versatile heterocyclic compound featuring both an azidomethyl group and a chloro substituent on a pyridine ring. This structure makes it a valuable intermediate in organic synthesis, particularly for click chemistry applications due to the reactive azide functionality. The presence of the chloro group further enhances its utility in cross-coupling reactions, enabling the construction of complex molecular architectures. Its stability under standard handling conditions and compatibility with a range of reaction conditions make it a practical choice for pharmaceutical and agrochemical research. The compound is typically handled with care due to the potential reactivity of the azide group.
4-(azidomethyl)-3-chloropyridine structure
870063-64-2 structure
商品名:4-(azidomethyl)-3-chloropyridine
CAS番号:870063-64-2
MF:C6H5N4Cl
メガワット:168.5837
MDL:MFCD21286427
CID:1858642
PubChem ID:65681586

4-(azidomethyl)-3-chloropyridine 化学的及び物理的性質

名前と識別子

    • Pyridine, 4-(azidomethyl)-3-chloro-
    • 4-(azidomethyl)-3-chloropyridine
    • 870063-64-2
    • AKOS015021169
    • EN300-278047
    • MDL: MFCD21286427
    • インチ: InChI=1S/C6H5ClN4/c7-6-4-9-2-1-5(6)3-10-11-8/h1-2,4H,3H2
    • InChIKey: TVZVWCWUEGHJSC-UHFFFAOYSA-N
    • ほほえんだ: C1=CN=CC(=C1CN=[N+]=[N-])Cl

計算された属性

  • せいみつぶんしりょう: 168.0202739Da
  • どういたいしつりょう: 168.0202739Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 166
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 27.3Ų

4-(azidomethyl)-3-chloropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-278047-10.0g
4-(azidomethyl)-3-chloropyridine
870063-64-2 95.0%
10.0g
$3007.0 2025-03-19
Enamine
EN300-278047-1g
4-(azidomethyl)-3-chloropyridine
870063-64-2
1g
$699.0 2023-09-09
Enamine
EN300-278047-10g
4-(azidomethyl)-3-chloropyridine
870063-64-2
10g
$3007.0 2023-09-09
Enamine
EN300-278047-0.05g
4-(azidomethyl)-3-chloropyridine
870063-64-2 95.0%
0.05g
$587.0 2025-03-19
Enamine
EN300-278047-0.25g
4-(azidomethyl)-3-chloropyridine
870063-64-2 95.0%
0.25g
$642.0 2025-03-19
Enamine
EN300-278047-0.1g
4-(azidomethyl)-3-chloropyridine
870063-64-2 95.0%
0.1g
$615.0 2025-03-19
Enamine
EN300-278047-0.5g
4-(azidomethyl)-3-chloropyridine
870063-64-2 95.0%
0.5g
$671.0 2025-03-19
Enamine
EN300-278047-2.5g
4-(azidomethyl)-3-chloropyridine
870063-64-2 95.0%
2.5g
$1370.0 2025-03-19
Enamine
EN300-278047-5g
4-(azidomethyl)-3-chloropyridine
870063-64-2
5g
$2028.0 2023-09-09
Enamine
EN300-278047-5.0g
4-(azidomethyl)-3-chloropyridine
870063-64-2 95.0%
5.0g
$2028.0 2025-03-19

4-(azidomethyl)-3-chloropyridine 関連文献

4-(azidomethyl)-3-chloropyridineに関する追加情報

Comprehensive Overview of 4-(Azidomethyl)-3-chloropyridine (CAS No. 870063-64-2)

4-(Azidomethyl)-3-chloropyridine (CAS No. 870063-64-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, featuring a chloropyridine core with an azidomethyl functional group, is widely utilized in click chemistry applications, bioconjugation, and as a building block for drug discovery. Its unique structural properties make it a valuable intermediate for synthesizing more complex molecules, particularly in the development of targeted therapies and biocompatible materials.

The growing interest in 4-(azidomethyl)-3-chloropyridine is driven by its versatility in organic synthesis and its role in advancing bioorthogonal chemistry. Researchers frequently search for terms like "azidomethyl pyridine derivatives," "click chemistry reagents," and "chloropyridine applications," reflecting its relevance in modern scientific inquiries. This compound’s ability to participate in CuAAC reactions (Copper-Catalyzed Azide-Alkyne Cycloaddition) has made it indispensable for labeling biomolecules and designing smart materials.

In the context of drug development, 4-(azidomethyl)-3-chloropyridine serves as a precursor for small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs), which are hot topics in oncology and neurodegenerative disease research. Its azide group enables efficient conjugation with alkynes, facilitating the creation of highly specific bioprobes. Recent studies highlight its potential in antibody-drug conjugates (ADCs), a rapidly evolving field in precision medicine.

From a materials science perspective, this compound is explored for polymer functionalization and surface modification. Its reactivity with strained alkynes (e.g., dibenzocyclooctynes) under catalyst-free conditions aligns with the demand for green chemistry solutions. Users often inquire about "non-toxic azide compounds" or "stable azidomethyl reagents," underscoring the need for safer alternatives in industrial applications.

The synthesis and handling of CAS No. 870063-64-2 require adherence to strict protocols to ensure stability, given the sensitivity of the azide moiety. Analytical techniques like NMR spectroscopy and HPLC-MS are critical for quality control. As the scientific community prioritizes sustainable chemistry, innovations in scalable production methods for such intermediates are highly sought after.

In summary, 4-(azidomethyl)-3-chloropyridine exemplifies the intersection of medicinal chemistry and advanced materials. Its applications span from biopharmaceuticals to nanotechnology, addressing contemporary challenges in personalized medicine and renewable materials. With ongoing research, this compound is poised to play a pivotal role in next-generation scientific breakthroughs.

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